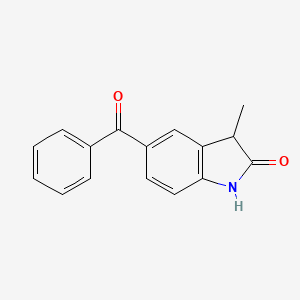
2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl- typically involves the Fischer indole synthesis, which is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
Scientific Research Applications
2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl- has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl- can be compared with other indole derivatives such as:
2H-Indol-2-one, 1,3-dihydro-: Known for its use in synthesizing various pharmacologically active compounds.
Imidazole-containing compounds: These compounds also exhibit a broad range of biological activities and are used in developing new drugs.
The uniqueness of 2H-Indol-2-one, 5-benzoyl-1,3-dihydro-3-methyl- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
215190-16-2 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-benzoyl-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-10-13-9-12(7-8-14(13)17-16(10)19)15(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
InChI Key |
CKEIDMPVSYWGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















